molecular formula C14H18N4O3 B2954089 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797281-59-4

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2954089
Numéro CAS: 1797281-59-4
Poids moléculaire: 290.323
Clé InChI: JWZSLJODNQJCFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1-methyl-substituted triazole core and a carboxamide group at position 4. The carboxamide moiety is further functionalized with a 2-methoxy-2-(3-methoxyphenyl)ethyl side chain, introducing dual methoxy groups at distinct positions.

Propriétés

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-18-9-12(16-17-18)14(19)15-8-13(21-3)10-5-4-6-11(7-10)20-2/h4-7,9,13H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZSLJODNQJCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O3, with a molecular weight of 290.323 g/mol. The compound features a triazole ring, which is often associated with significant pharmacological properties.

PropertyValue
Molecular FormulaC14H18N4O3
Molecular Weight290.323 g/mol
Purity≥ 95%

Antitumor Activity

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown promising antitumor effects against various cancer cell lines.

  • Study Findings : A study reported that triazole hybrids exhibited significant antiproliferative activity against human lung cancer cells (H460), with some derivatives demonstrating IC50 values as low as 17.83 μM against breast cancer cell lines (MDA-MB-231) .

Enzyme Inhibition

Triazole compounds are also known for their enzyme inhibition capabilities:

  • Acetylcholinesterase (AChE) Inhibition : Certain derivatives have been evaluated for their ability to inhibit AChE, an enzyme linked to neurodegenerative diseases. The presence of specific substituents on the triazole ring has been shown to enhance inhibitory activity significantly .

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated effective antibacterial activity against E. coli, with minimal inhibitory concentration (MIC) values reported as low as 0.0063 μmol/mL .

Case Study 1: Triazole Derivatives in Cancer Therapy

A series of isatin-semicarbazone tethered 1,2,3-triazole compounds were synthesized and tested for their anticancer properties. The study found that these compounds effectively inhibited tumor growth in vitro and in vivo models .

Case Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of triazole derivatives indicated that modifications at specific positions on the triazole ring could enhance biological activity. For example, introducing electron-donating groups significantly improved AChE inhibitory effects compared to unsubstituted derivatives .

Comparaison Avec Des Composés Similaires

Structural Comparison

Compound Name Triazole Substituents Carboxamide Side Chain Molecular Weight (g/mol) Notable Features Biological Activity (Reported) Reference
Target Compound : N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide 1-methyl 2-methoxy-2-(3-methoxyphenyl)ethyl ~335 (estimated) Dual methoxy groups on aromatic/alkyl chain Not explicitly reported
N-(2-Ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide 1-phenyl, 5-methyl N-(2-ethoxyphenyl) Ethoxy-phenyl side chain Not specified
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(2-methoxyphenyl), 5-methyl N-(4-ethoxyphenyl) 352.39 Methoxy-phenyl on triazole, ethoxy-phenyl Not specified
1-(3-chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide 1-(3-chlorophenyl) N-(2-methoxyethyl) 280.71 Chloroaromatic substitution Not specified
RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) 1-(2,6-difluorophenylmethyl) Unsubstituted carboxamide Fluorinated benzyl group Antiepileptic activity
N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives 1-(4-methylphenyl), 5-methyl Variable amines (e.g., sulfonamides) Varies Modular side-chain diversity Anticancer screening (in vitro)

Key Observations

Triazole Core Modifications :

  • The target compound employs a 1-methyl group on the triazole, contrasting with phenyl or substituted phenyl groups in analogs (e.g., 1-phenyl in , 1-(2-methoxyphenyl) in ). Methyl substitution may enhance metabolic stability compared to bulkier aryl groups.
  • Fluorinated or chlorinated aryl substituents (e.g., ) are associated with improved pharmacokinetic properties, such as blood-brain barrier penetration in antiepileptics .

Carboxamide Side Chain Diversity :

  • The target’s side chain incorporates a 2-methoxy-2-(3-methoxyphenyl)ethyl group , introducing both alkyl and aryl methoxy motifs. This contrasts with simpler alkyl (e.g., 2-methoxyethyl in ) or single aryl-ether substituents (e.g., ethoxyphenyl in ).
  • Side-chain complexity may influence binding affinity in kinase targets, as seen in sulfonamide-containing analogs with anticancer activity .

Biological Activity Trends :

  • Triazole carboxamides with aryl-alkyl side chains (e.g., RFM ) demonstrate CNS activity, whereas bulky sulfonamide derivatives (e.g., ) show kinase inhibition. The target’s dual methoxy groups could modulate solubility or target engagement.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how are yields optimized?

The synthesis typically involves multi-step reactions, including condensation of substituted anilines with isocyanides to form intermediate carboximidoyl chlorides, followed by cyclization with sodium azide to generate the triazole core. Yields (e.g., 82–93% in analogous compounds) depend on reaction conditions like temperature, solvent polarity, and catalyst use. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • 1H NMR (400 MHz, DMSO-d6) : Key signals include methoxy protons (δ ~3.7–3.9 ppm) and triazole CH3 groups (δ ~3.2–3.5 ppm).
  • Mass Spectrometry (ESI-API) : The molecular ion peak ([M+H]+) should match the calculated exact mass (e.g., m/z 337.1065 for related compounds).
  • Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Q. What challenges arise in handling this compound’s solubility, and how are they mitigated?

Low aqueous solubility (common in triazole carboxamides) can hinder biological assays. Strategies include:

  • Using co-solvents (DMSO, ethanol) with ≤1% v/v to minimize cytotoxicity.
  • Synthesizing derivatives with hydrophilic substituents (e.g., hydroxyl or amine groups) .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, and what are common pitfalls?

SHELXL refines structures using high-resolution X-ray data. Key steps:

  • Input initial coordinates from SHELXS/SHELXD solutions.
  • Apply anisotropic displacement parameters and restrain bond lengths/angles.
  • Validate with R-factor convergence (target < 0.05). Common issues include overfitting twinned data or neglecting hydrogen bonding networks .

Q. What computational methods predict molecular interactions and stability?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., carboxamide oxygen as a hydrogen bond acceptor).
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological membranes .

Q. How are discrepancies between experimental and computational data resolved?

  • Crystallographic vs. DFT Geometry : Adjust computational parameters (e.g., basis sets, solvation models) to match experimental bond lengths.
  • Spectral Mismatches : Re-examine NMR assignments (e.g., coupling constants) or recalibrate MS ionization conditions .

Q. What strategies identify and characterize polymorphic forms of this compound?

  • XRPD (X-ray Powder Diffraction) : Distinguishes polymorphs via unique diffraction patterns.
  • DSC (Differential Scanning Calorimetry) : Detects thermal transitions (melting points, decomposition) specific to each form .

Q. How is the compound’s bioactivity profiled against therapeutic targets?

  • Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., proteases linked to disease pathways).
  • Cellular Uptake Studies : Use fluorescently tagged analogs to track sublocalization via confocal microscopy .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCharacteristic FeaturesReference
1H NMR Methoxy protons (δ 3.7–3.9 ppm), triazole CH3 (δ 3.2–3.5 ppm), aromatic protons (δ 6.8–7.5 ppm)
ESI-MS [M+H]+ peak at m/z 337.1065 (calculated)

Q. Table 2. SHELXL Refinement Parameters

ParameterOptimal Value/RangeReference
R-factor (R1)< 0.05 for high-resolution data (I > 2σ(I))
Anisotropic DisplacementApplied to non-H atoms; H atoms refined using riding models

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.